molecular formula C7H11N3 B1470982 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-7-amine CAS No. 1367938-31-5

5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-7-amine

Cat. No. B1470982
CAS RN: 1367938-31-5
M. Wt: 137.18 g/mol
InChI Key: GXBHQCWHAXZEFI-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-7-amine is a chemical compound . It belongs to the class of imidazopyridines.


Molecular Structure Analysis

The InChI code for 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-7-amine is 1S/C7H11N3/c8-6-1-3-10-4-2-9-7(10)5-6/h2,4,6H,1,3,5,8H2 . This indicates the presence of 7 carbon atoms, 11 hydrogen atoms, and 3 nitrogen atoms in the molecule.


Physical And Chemical Properties Analysis

The molecular weight of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-7-amine is 152.2 .

Scientific Research Applications

Treatment of Neurotoxic Injury

A class of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine compounds, which includes “5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-7-amine”, is prescribed for treatment to reduce neurotoxic injury associated with anoxia or ischemia. These conditions typically follow stroke, cardiac arrest, hypoglycemia, or perinatal asphyxia .

Automated Synthesis

This compound can be synthesized by automated synthesis platforms, which allows for efficient production and availability for further research .

properties

IUPAC Name

5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c8-6-1-3-10-4-2-9-7(10)5-6/h2,4,6H,1,3,5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXBHQCWHAXZEFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C=CN=C2CC1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-7-amine
Reactant of Route 2
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Reactant of Route 3
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Reactant of Route 5
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Reactant of Route 6
Reactant of Route 6
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